Product packaging for endothelin 1, Ala(1,15)-(Cat. No.:CAS No. 121185-72-6)

endothelin 1, Ala(1,15)-

Cat. No.: B1168749
CAS No.: 121185-72-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Endothelin Peptides

The endothelin (ET) family comprises three distinct 21-amino acid peptides: ET-1, ET-2, and ET-3. biochemia-medica.combiochemia-medica.comnih.gov These peptides are known for their potent and long-lasting vasoconstrictive effects and are involved in regulating vascular tone, blood pressure, cell proliferation, and hormone production. biochemia-medica.comnih.gov

Endothelin-1 (B181129) (ET-1) is the most prominent and potent vasoconstrictor in this family, primarily produced by vascular endothelial cells. biochemia-medica.comnih.gov It plays a crucial role in cardiovascular homeostasis and is implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure. nih.govahajournals.org ET-2 shares a high degree of structural similarity with ET-1 and exhibits similar potent vasoconstrictor effects. biochemia-medica.com It is found in high levels in the intestine and kidney. biochemia-medica.com ET-3, while still a vasoconstrictor, generally has a lower potency than ET-1 and ET-2. nih.gov It is mainly expressed in the brain. biochemia-medica.com The biological actions of these isoforms are diverse, ranging from the regulation of blood pressure and cell growth to involvement in developmental processes. nih.govspring8.or.jp

IsoformPrimary Site of ExpressionKey Biological Roles
ET-1 Endothelial cells, vascular smooth muscle, central nervous system, reproductive tissues biochemia-medica.comPotent vasoconstriction, regulation of blood pressure, cell proliferation, hormone production biochemia-medica.comnih.gov
ET-2 Intestine, kidney biochemia-medica.comSimilar vasoconstrictor effects to ET-1 biochemia-medica.com
ET-3 Brain biochemia-medica.comVasoconstriction (generally less potent than ET-1 and ET-2) nih.gov

The physiological effects of endothelins are mediated through two G protein-coupled receptor subtypes: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. nih.govnih.gov Both ETA and ETB receptors are activated by ET-1. spring8.or.jp

The ETA receptor has a higher affinity for ET-1 and ET-2 than for ET-3. ahajournals.orgnih.gov It is predominantly located on vascular smooth muscle cells and its activation leads to vasoconstriction and cell proliferation. ahajournals.orgguidetopharmacology.org

The ETB receptor binds all three endothelin isoforms with similar high affinity. ahajournals.orgnih.gov ETB receptors are found on various cell types, including endothelial cells and smooth muscle cells. guidetopharmacology.orgresearchgate.net Activation of ETB receptors on endothelial cells mediates vasodilation through the release of nitric oxide (NO) and prostacyclin. ahajournals.orgguidetopharmacology.org Conversely, ETB receptors on smooth muscle cells can also mediate vasoconstriction. biochemia-medica.comguidetopharmacology.org

The canonical signaling pathway for both ETA and ETB receptors involves the activation of phospholipase C (PLC). researchgate.net This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including muscle contraction. researchgate.net

Receptor SubtypeLigand AffinityPrimary Location on Vascular CellsPrimary Function upon Activation
ETA ET-1 ≈ ET-2 >> ET-3 ahajournals.orgnih.govVascular smooth muscle cells ahajournals.orgguidetopharmacology.orgVasoconstriction, cell proliferation ahajournals.orgguidetopharmacology.org
ETB ET-1 = ET-2 = ET-3 ahajournals.orgnih.govEndothelial cells, vascular smooth muscle cells guidetopharmacology.orgresearchgate.netVasodilation (endothelial), vasoconstriction (smooth muscle), ET-1 clearance ahajournals.orgguidetopharmacology.orgresearchgate.net

Characterization of [Ala1,3,11,15]-Endothelin-1 as a Research Tool

To better understand the distinct functions of the ETA and ETB receptors, researchers have developed synthetic analogues of endothelin-1. One such analogue is [Ala1,3,11,15]-Endothelin-1.

[Ala1,3,11,15]-Endothelin-1 is a synthetic peptide derivative of ET-1. biomol.com Its defining structural modification is the substitution of the four cysteine residues at positions 1, 3, 11, and 15 with alanine (B10760859) residues. biomol.comebiohippo.com This substitution prevents the formation of the two disulfide bridges that are characteristic of the native endothelin-1 structure, resulting in a linear peptide analogue. guidetopharmacology.orgebiohippo.comnih.gov

The development of [Ala1,3,11,15]-Endothelin-1 was a significant step in endothelin receptor pharmacology. This linear analogue was synthesized to investigate the structural requirements for endothelin receptor binding. nih.gov Research demonstrated that [Ala1,3,11,15]-Endothelin-1 exhibits a high selectivity for the ETB receptor. biomol.comnih.gov It binds to the ETB receptor with an affinity approximately 1,700 times higher than its affinity for the ETA receptor. nih.gov This high selectivity makes it a potent and selective ETB receptor agonist. ebiohippo.comsigmaaldrich.comscientificlabs.ie

Properties

CAS No.

121185-72-6

Molecular Formula

C10H16N2O

Synonyms

endothelin 1, Ala(1,15)-

Origin of Product

United States

Synthetic Methodologies and Analogue Design

Solid-Phase Peptide Synthesis (SPPS) for [Ala1,3,11,15]-Endothelin-1

Solid-phase peptide synthesis (SPPS) has been the cornerstone for producing endothelin analogues, including the linear variant [Ala1,3,11,15]-Endothelin-1. sigmaaldrich.comresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. researchgate.net

Fmoc/Boc Chemistry Protocols

The synthesis of endothelin analogues predominantly utilizes two main orthogonal protection strategies: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. americanpeptidesociety.org

Fmoc Chemistry: This approach employs the base-labile Fmoc group for the protection of the α-amino group of the amino acids. americanpeptidesociety.org The Fmoc group is removed by treatment with a mild base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This strategy is favored for its milder deprotection conditions, which helps in minimizing side reactions and is well-suited for the synthesis of complex peptides. americanpeptidesociety.orgresearchgate.net The standard Fmoc strategy has been successfully used in the synthesis of endothelin receptor antagonists. nih.gov

Boc Chemistry: In this strategy, the acid-labile Boc group protects the α-amino group. americanpeptidesociety.org Deprotection is achieved using a strong acid, such as trifluoroacetic acid (TFA). nih.govamericanpeptidesociety.org While the conditions are harsher compared to Fmoc chemistry, Boc-based synthesis is valuable in specific scenarios, for instance, with sequences that are prone to racemization under basic conditions. americanpeptidesociety.orgnih.gov A protocol using Boc chemistry has been described for the synthesis of a series of truncated and chemically modified ET-1 analogues. nih.gov This involved using a Boc-Trp(For)-aminoacyl-resin and carrying out subsequent couplings of Boc-amino acids in the presence of BOP reagent and diisopropylethylamine. nih.gov

The choice between Fmoc and Boc strategies is dictated by the specific peptide sequence and the desired characteristics of the final product. americanpeptidesociety.org

Design Principles for Endothelin Analogues

The design of endothelin analogues is a strategic endeavor aimed at understanding the structural determinants of receptor binding and selectivity. Key strategies include modifying the disulfide bridges, substituting cysteine residues, and truncating the peptide chain.

Strategies for Disulfide Bridge Modification and Cysteine Substitution

The two disulfide bridges in ET-1 (Cys1-Cys15 and Cys3-Cys11) are crucial for its native conformation and biological activity. biorxiv.org However, modifications to these bridges have yielded valuable insights.

Removal of Disulfide Bridges: The synthesis of linear analogues, such as [Ala1,3,11,15]ET-1, where all four cysteine residues are replaced by alanine (B10760859), has been instrumental. guidetopharmacology.org This modification eliminates the disulfide bonds, leading to a linear peptide that exhibits high selectivity for the ETB receptor. guidetopharmacology.orgresearchgate.net

Cysteine Substitution with Mimicking Groups: Replacing cysteine residues with other amino acids or mimicking groups is another strategy. For instance, in the analogue [1,15 Aba]-ET-1, the cysteine residues at positions 1 and 15 were replaced with α-aminobutyric acid (Aba) to remove one of the disulfide bridges. nih.gov Structural analysis of this monocyclic analogue revealed that while the helical and turn regions were largely preserved, the N-terminus showed increased disorder, suggesting its importance in receptor binding differentiation. nih.gov

Isomorphous Replacement with Selenocysteine: A more subtle modification involves the isomorphous replacement of cysteine with selenocysteine. In [Sec3,Sec11, Nle7]-endothelin-1, the Cys3 and Cys11 residues were substituted with selenocysteine. nih.govresearchgate.net This substitution did not significantly alter the peptide's conformation or its receptor recognition and signal transduction, indicating that selenium can effectively replace sulfur in this context. nih.govresearchgate.net This approach also offers a tool to guide the correct oxidative folding of peptides with multiple cysteine residues. nih.govresearchgate.net

Methylene (B1212753) Thioacetal Surrogates: To enhance chemical stability and prevent disulfide scrambling, methylene thioacetal surrogates have been used to replace native disulfide bonds. This modification has been shown to preserve the biological function of ET-1 while improving its stability. frontiersin.org

Role of Truncation and Amino Acid Replacements in Receptor Targeting

Truncation and specific amino acid substitutions are powerful tools for developing receptor-selective analogues.

Truncated Analogues: The synthesis of truncated linear peptides derived from [Ala1,3,11,15]ET-1 has helped to identify the minimal sequence required for ETB receptor binding. researchgate.netnih.gov For example, analogues like 4AlaET-1(6-21), 4AlaET-1(8-21), and N-acetyl-4AlaET-1(10-21) retained high affinity for the ETB receptor, indicating that the Glu10-Trp21 sequence is crucial for this interaction. researchgate.net The truncated analogue IRL1620 (Suc-[Glu9, Ala11,15]-ET-1(8-21)) is a well-known selective ETB agonist. guidetopharmacology.orgnih.govcam.ac.uk

Amino Acid Replacements for Receptor Selectivity: Single amino acid substitutions have been systematically employed to probe the importance of individual residues for receptor binding. For instance, in the ETB-selective agonist N-Ac-4AlaET-1(10-21), single L-alanine substitutions at positions 14, 17, 20, and 21 led to a significant decrease in ETB binding activity. researchgate.net This highlights the critical role of Phe14, Leu17, Ile20, and Trp21 for ETB agonism. researchgate.net The N-terminal region of endothelin peptides appears to be a key determinant of selectivity between ETA and ETB receptors, with bulkier amino acids in this region favoring ETB binding. biorxiv.orgnih.gov

The following table summarizes key findings from the synthesis and analysis of various endothelin-1 (B181129) analogues.

AnalogueModification(s)Key FindingReference(s)
[Ala1,3,11,15]-Endothelin-1Cys to Ala substitutions at positions 1, 3, 11, and 15Linear analogue with high selectivity for the ETB receptor. guidetopharmacology.orgresearchgate.net
[1,15 Aba]-ET-1Cys to Aba substitution at positions 1 and 15Removal of one disulfide bridge leads to increased N-terminal disorder, highlighting its role in receptor selectivity. nih.gov
[Sec3,Sec11, Nle7]-ET-1Cys to Sec substitution at positions 3 and 11; Met to Nle at position 7Isomorphous replacement preserves conformation and biological activity. nih.govresearchgate.net
4AlaET-1(10-21)Truncated linear analogueThe Glu10-Trp21 sequence is essential for ETB receptor binding. researchgate.net
IRL1620Truncated linear analogue with N-succinyl modificationA potent and selective ETB receptor agonist. guidetopharmacology.orgnih.govcam.ac.uk

Endothelin Receptor Subtype Selectivity of [Ala1,3,11,15]-Endothelin-1

The defining characteristic of [Ala1,3,11,15]-ET-1 is its remarkable selectivity for the ETB receptor over the ETA receptor.

[Ala1,3,11,15]-ET-1 demonstrates a high binding affinity for ETB receptors. Studies have consistently reported low nanomolar to picomolar affinity values in various tissues. For instance, competitive binding assays have shown IC50 values, the concentration required to displace 50% of a radiolabeled ligand, in the sub-nanomolar range for ETB receptors in tissues such as bronchus, lung, and cerebellum. medchemexpress.com Specifically, IC50 values of 0.33 nM in cerebellum, and 0.61 nM in bronchus and lung have been recorded. medchemexpress.com This high affinity underscores its potency as a ligand for this receptor subtype.

In stark contrast to its high affinity for ETB receptors, [Ala1,3,11,15]-ET-1 exhibits a significantly lower affinity for ETA receptors. Research indicates that the affinity for ETB receptors can be over a thousand times higher than for ETA receptors. nih.gov One study reported an IC50 value of 2200 nM for ETA receptors in vascular smooth muscle cells, compared to the 0.33 nM value for ETB receptors in the cerebellum. medchemexpress.com This translates to a selectivity ratio (ETA affinity/ETB affinity) of approximately 1,700-fold in favor of the ETB receptor. nih.gov This pronounced selectivity makes [Ala1,3,11,15]-ET-1 a valuable tool for distinguishing between ETA and ETB-mediated physiological effects. nih.gov

Table 1: Comparative Binding Affinity of [Ala1,3,11,15]-Endothelin-1 for ET Receptor Subtypes
Receptor SubtypeTissue/Cell TypeIC50 (nM)Reference
ETBCerebellum0.33
ETBBronchus0.61 medchemexpress.com
ETBLung0.61 medchemexpress.com
ETAVascular Smooth Muscle Cells (VSMC)2200 medchemexpress.com

Agonist Activity at Endothelin Receptors

[Ala1,3,11,15]-ET-1 functions as a selective agonist at ETB receptors, mimicking the action of the endogenous ligand. nih.govnih.gov

The agonist activity of [Ala1,3,11,15]-ET-1 is demonstrated by its ability to trigger ETB receptor-mediated physiological responses. ETB receptors located on endothelial cells are known to mediate vasodilation, primarily through the production of nitric oxide (NO). rpsg.org.uk Studies have shown that [Ala1,3,11,15]-ET-1 elicits endothelium-dependent vasorelaxation in porcine pulmonary arteries, a response that parallels its binding affinity for ETB receptors. nih.gov This suggests that its mechanism of agonism involves stimulating endothelial ETB receptors, leading to the release of vasodilatory substances like NO. nih.govrpsg.org.uk In anesthetized rats, intravenous administration of [Ala1,3,11,15]-ET-1 induces an initial and marked decrease in arterial pressure accompanied by regional vasodilation, consistent with ETB receptor activation. nih.gov

The pharmacological profile of [Ala1,3,11,15]-ET-1 differs significantly from that of endogenous endothelin-1. ET-1 is a non-selective agonist, binding with high, sub-nanomolar affinity to both ETA and ETB receptors. nih.gov This dual agonism results in a complex physiological response; ET-1 typically causes transient vasodilation (an ETB-mediated effect) followed by a potent and sustained vasoconstriction (an ETA-mediated effect). nih.govrpsg.org.uk In contrast, [Ala1,3,11,15]-ET-1, due to its ETB selectivity, primarily induces vasodilator effects. nih.gov

When compared to other ETB-selective agonists, such as IRL 1620 (Suc-[Glu9,Ala11,15]-ET-1(8-21)), both show high potency and selectivity for the ETB receptor. However, IRL 1620 has been reported to be even more selective than [Ala1,3,11,15]-ET-1, with a selectivity ratio of approximately 120,000. researchgate.net Endothelin-3 (ET-3) is another endogenous isoform that shows higher affinity for ETB than ETA receptors, but its selectivity is considerably less pronounced than that of synthetic analogs like [Ala1,3,11,15]-ET-1. rpsg.org.ukresearchgate.net

Table 2: Agonist Profile Comparison
AgonistReceptor SelectivityPrimary Vascular ResponseReference
Endothelin-1 (ET-1)Non-selective (ETA ≈ ETB)Transient Vasodilation followed by Sustained Vasoconstriction nih.govnih.gov
[Ala1,3,11,15]-Endothelin-1Highly ETB-selectiveVasodilation nih.govnih.gov
Endothelin-3 (ET-3)ETB-preferringPrimarily Vasodilation rpsg.org.uk

Structure-Activity Relationships Governing Receptor Interaction

The unique receptor selectivity of [Ala1,3,11,15]-ET-1 is a direct consequence of its altered primary structure compared to native ET-1. Native ET-1 is a bicyclic peptide characterized by two crucial disulfide bridges, one between Cys1 and Cys15 and another between Cys3 and Cys11. nih.gov These bridges are essential for maintaining the rigid three-dimensional conformation required for high-affinity binding to ETA receptors.

In [Ala1,3,11,15]-ET-1, the four cysteine residues are replaced by alanines, resulting in a linear, more flexible peptide. nih.gov The loss of the disulfide bridges dramatically reduces its affinity for the ETA receptor, demonstrating that the rigid, bicyclic structure of ET-1 is a key determinant for ETA receptor recognition. Conversely, the ETB receptor is more tolerant of this structural modification. nih.gov Research on truncated linear peptide analogs of [Ala1,3,11,15]-ET-1 has shown that the C-terminal sequence, specifically the Glu10-Trp21 region, is essential for high-affinity binding to the ETB receptor. nih.gov This indicates that while the disulfide bridges are not required for ETB binding, the C-terminal tail of the peptide plays a critical role in this interaction. nih.gov The hydrophobic C-terminal segment (residues 16-21) of the endothelin family is known to be crucial for receptor binding and biological activity. nih.govrcsb.org Therefore, the selectivity of [Ala1,3,11,15]-ET-1 arises from the elimination of structural features necessary for ETA binding, while retaining the key sequence elements required for ETB receptor interaction.

Receptor Pharmacology and Binding Kinetics

of Endothelin 1, Ala(1,15)-

The substitution of cysteine residues at positions 1 and 15 with alanine (B10760859) in the endothelin-1 (B181129) (ET-1) peptide results in a linear analog known as [Ala(1,15)]-Endothelin-1. This modification significantly alters its pharmacological profile, particularly its interaction with endothelin receptors.

The native endothelin-1 is a bicyclic peptide containing two crucial disulfide bonds (Cys1-Cys15 and Cys3-Cys11) that maintain its complex three-dimensional structure. The removal of the Cys1-Cys15 disulfide bridge by substituting these residues with alanine leads to a linear peptide structure. This structural alteration is a key determinant of its receptor binding selectivity.

Research has demonstrated that the linear analog, specifically [Ala(1,3,11,15)]ET-1 (where all four cysteine residues are replaced by alanine), exhibits a profound shift in receptor preference. While the native ET-1 binds with high affinity to both ET(A) and ET(B) receptor subtypes, the linear analog shows a marked selectivity for the ET(B) receptor. nih.gov In one study, [Ala(1,3,11,15)]ET-1 bound to ET(B) receptors with an affinity 1,700 times higher than its affinity for ET(A) receptors. nih.gov This demonstrates that the disulfide bridges, which are critical for high-affinity binding to the ET(A) receptor, are not a requirement for ET(B) receptor binding. nih.gov

The adoption of a linear conformation appears to favor a molecular arrangement that is conducive to interaction with the ET(B) receptor. This suggests that the ET(B) receptor can accommodate a more flexible, "loose and stretched" ligand structure, whereas the ET(A) receptor requires the rigid, bicyclic conformation of the native peptide for effective binding. nih.gov The high ET(B) selectivity of the linear analog underscores the structural plasticity of the ET(B) receptor binding pocket.

Table 1: Comparative Binding Affinity of Endothelin-1 and its Linear Analog

Compound Receptor Subtype Binding Affinity (Ki) Selectivity (ET(A)/ET(B))
Endothelin-1 ET(A) Sub-nanomolar ~1
Endothelin-1 ET(B) Sub-nanomolar ~1
[Ala(1,3,11,15)]ET-1 ET(A) Micromolar range ~1700-fold for ET(B)
[Ala(1,3,11,15)]ET-1 ET(B) Nanomolar range ~1700-fold for ET(B)

Data synthesized from Saeki et al., 1991. nih.gov

Further investigations into truncated and modified linear analogs of ET-1 have pinpointed specific amino acid residues that are crucial for high-affinity binding to the ET(B) receptor and subsequent agonist activity. Studies on truncated linear peptides have revealed that the C-terminal sequence is particularly important for ET(B) receptor recognition.

Specifically, research focusing on the ET(B)-selective agonist N-acetyl-[Ala(11,15)]ET-1(10-21) has identified several key residues through single amino acid substitution studies. researchgate.net The replacement of certain amino acids with alanine resulted in a significant decrease in binding affinity for the ET(B) receptor. These critical residues include:

Phenylalanine at position 14 (Phe14): Substitution of this aromatic residue leads to a remarkable decrease in ET(B) binding. researchgate.net

Leucine at position 17 (Leu17): This aliphatic residue is also vital for maintaining high-affinity binding. researchgate.net

Isoleucine at position 20 (Ile20): Another important hydrophobic residue in the C-terminal region. researchgate.net

Tryptophan at position 21 (Trp21): The C-terminal tryptophan is absolutely essential for activity; its loss completely abolishes binding. researchgate.netnih.gov

These findings indicate that the side chains of Phe14, Leu17, Ile20, and Trp21 are directly involved in the interaction with the ET(B) receptor. researchgate.net Furthermore, the backbone structure of the peptide from Phe14 to Trp21 also appears to be important for maintaining the correct conformation for receptor binding and activation. researchgate.net The sequence from Glutamic acid at position 10 to Tryptophan at position 21 (Glu10-Trp21) has been identified as the essential sequence for ET(B) binding. nih.gov

Table 2: Effect of Single Alanine Substitution on ET(B) Receptor Binding of a Linear ET-1 Analog

Original Residue (Position) Substitution Effect on ET(B) Binding Affinity
Phenylalanine (14) Alanine Remarkable decrease
Leucine (17) Alanine Remarkable decrease
Isoleucine (20) Alanine Remarkable decrease
Tryptophan (21) Alanine Remarkable decrease

Data based on findings from Ihara et al., 1992. researchgate.net

Molecular and Cellular Mechanisms of Action

Downstream Signaling Pathways Activated by [Ala1,3,11,15]-Endothelin-1

Activation of the ETB receptor by [Ala1,3,11,15]-Endothelin-1 initiates a complex network of intracellular signaling events. These pathways are critical in translating the extracellular signal into a variety of cellular responses. As a G-protein coupled receptor (GPCR), the ETB receptor's primary mode of action is through the activation of heterotrimeric G-proteins, which in turn modulate the activity of various effector enzymes and ion channels.

G-Protein Coupling Profiles (e.g., Gq, Gi)

The ETB receptor exhibits promiscuous coupling to several G-protein subtypes, primarily the Gq/11 and Gi/o families. biorxiv.orgmdpi.com The binding of [Ala1,3,11,15]-Endothelin-1 induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. qiagen.com

Recent studies utilizing advanced methodologies such as hydrogen/deuterium exchange mass spectrometry (HDX-MS) have confirmed that the ETB receptor couples effectively to both Gi and Gq proteins, but not to Gs. biorxiv.org The activation of Gαq is a central event, initiating the phospholipase C (PLC) cascade. mdpi.comqiagen.com Simultaneously, coupling to Gαi leads to the inhibition of adenylyl cyclase, decreasing intracellular levels of cyclic AMP (cAMP), although the Gq pathway is generally considered the predominant signaling route for many endothelin-mediated effects. biorxiv.orgqiagen.com The C-terminal region of the G-protein α-subunit has been identified as a critical determinant for the successful coupling of both Gi and Gq to the ETB receptor. biorxiv.org

G-Protein SubtypePrimary EffectorKey Second Messenger(s)Reference
Gq/11Phospholipase C-β (PLC-β)Inositol (B14025) 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) biorxiv.orgmdpi.comqiagen.com
Gi/oAdenylyl Cyclase (inhibition)Cyclic Adenosine Monophosphate (cAMP) (decreased) biorxiv.orgqiagen.com

Intracellular Calcium Mobilization and Dynamics

A primary and rapid consequence of ETB receptor activation via the Gq pathway is the mobilization of intracellular calcium ([Ca2+]i). qiagen.com The activated Gαq subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comresearchgate.net

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. qiagen.com This leads to a sharp, transient increase in [Ca2+]i. nih.govresearchgate.net Research indicates that this mobilization from intracellular stores is the principal mechanism for the endothelin-stimulated rise in cytosolic calcium, rather than a direct influx from the extracellular environment. nih.govcapes.gov.br The contractile responses induced by ET-1 analogs are markedly diminished in calcium-free conditions, underscoring the critical role of calcium signaling in their mechanism of action. nih.govresearchgate.net

Activation of Protein Kinase C (PKC)

The other second messenger produced by PLC-mediated hydrolysis of PIP2, diacylglycerol (DAG), remains in the plasma membrane where it serves as a docking site and activator for Protein Kinase C (PKC). qiagen.comresearchgate.net The increase in intracellular Ca2+ initiated by IP3 acts synergistically with DAG to fully activate conventional PKC isoforms. nih.gov PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, thereby regulating numerous cellular processes. In the context of ETB signaling, PKC activation contributes to the sustained cellular responses, including the modulation of ion channels and transcription factors, and can increase the sensitivity of the contractile machinery to calcium. qiagen.comnih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2)

The activation of the ETB receptor by [Ala1,3,11,15]-Endothelin-1 also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). qiagen.comresearchgate.net This pathway is fundamental in regulating long-term cellular processes like proliferation, differentiation, and survival. elabscience.comfrontiersin.org

The link between the ETB receptor and the MAPK pathway can be established through several mechanisms. The Gq/PLC/PKC axis is a well-established route for ERK1/2 activation. researchgate.net Additionally, signaling through G-protein coupled receptors can lead to the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which in turn robustly activates the Ras-Raf-MEK-ERK cascade. researchgate.net Once activated by its upstream kinase MEK, ERK1/2 can translocate to the nucleus to phosphorylate and activate transcription factors such as Elk-1, c-Fos, and c-Myc, thereby altering gene expression. qiagen.comelabscience.com

Involvement of Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling

Evidence indicates that the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another important downstream effector of endothelin receptor activation. nih.gov This pathway is centrally involved in promoting cell survival, growth, and proliferation. Studies have shown that ET-1 can activate certain Ca2+-permeable nonselective cation channels through a PI3K-dependent mechanism. nih.gov The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates kinases such as Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates involved in apoptosis and cell cycle progression. wikipedia.org

Pathway ComponentRole in ETB SignalingReference
Phospholipase C (PLC)Activated by Gαq; generates IP3 and DAG. mdpi.comqiagen.comresearchgate.net
Inositol 1,4,5-trisphosphate (IP3)Releases Ca2+ from intracellular stores. qiagen.com
Diacylglycerol (DAG)Activates Protein Kinase C (PKC). qiagen.comresearchgate.net
Protein Kinase C (PKC)Mediates sustained cellular responses, contributes to MAPK activation. nih.govresearchgate.net
ERK1/2 (MAPK)Regulates gene expression for cell proliferation and differentiation. researchgate.netelabscience.comfrontiersin.org
PI3K/AktPromotes cell survival and growth. nih.govwikipedia.org

Cellular Responses and Phenotypic Alterations

The integrated action of the signaling pathways activated by [Ala1,3,11,15]-Endothelin-1 results in distinct cellular and physiological outcomes, which are dependent on the cell type expressing the ETB receptor.

One of the most well-characterized responses occurs in vascular endothelial cells. Activation of endothelial ETB receptors by [Ala1,3,11,15]-Endothelin-1 stimulates the production and release of vasodilating substances, including nitric oxide (NO) and prostacyclin. mdpi.comnih.gov This leads to the relaxation of the underlying vascular smooth muscle, resulting in vasodilation. nih.gov This function is a key mechanism for clearing circulating endothelin and regulating local blood flow.

Cellular ResponseMediating Cell TypeUnderlying MechanismReference
VasodilationVascular Endothelial CellsStimulation of Nitric Oxide (NO) and Prostacyclin release. mdpi.comnih.gov
VasoconstrictionVascular Smooth Muscle CellsGq-mediated increase in intracellular Ca2+. mdpi.com
Cell ProliferationVarious (e.g., preadipocytes, fibroblasts)Activation of MAPK and PI3K/Akt pathways. nih.gov
InflammationImmune Cells (e.g., monocytes)Increased expression of pro-inflammatory cytokines. mdpi.com
Regulation of Ion TransportEpithelial CellsModulation of ion channel activity. mdpi.com

Modulation of Cell Proliferation and Growth

Endothelin-1 (B181129) is a well-established mitogen, promoting cell proliferation and growth in a variety of cell types, a characteristic that may be shared by its analogues. nih.govnih.gov ET-1 stimulates the proliferation of vascular smooth muscle cells (VSMCs), endothelial cells, and fibroblasts. mdpi.comnih.goveurekaselect.com This mitogenic effect is central to its role in vascular remodeling and fibrosis. nih.gov The proliferative signals are primarily mediated through both ETA and ETB receptors, which, upon activation, trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com

Regulation of Gene Expression (e.g., COX-2, adhesion molecules)

The endothelin system is a significant regulator of gene expression, influencing processes such as inflammation and cell adhesion. ET-1 has been demonstrated to upregulate the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on fibroblast-like synoviocytes. nih.gov This effect is mediated by the ETA receptor and can enhance the recruitment of inflammatory cells to tissues. nih.gov

Furthermore, ET-1 stimulation can rapidly induce the expression of immediate early genes, such as c-fos and c-myc, in human corporal smooth muscle cells. foxchase.org These genes are critical regulators of cell cycle progression and proliferation. The activation of ET-1 signaling pathways, often involving nuclear factor kappa B (NF-κB), can also lead to the increased expression of inflammatory enzymes like cyclooxygenase-2 (COX-2). mdpi.comdovepress.com COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. mdpi.com

Effects on Cellular Contractility and Tone

Specific research on Endothelin 1, Ala(1,15)- has characterized its effects on vascular contractility. Studies using endothelium-denuded rat isolated aorta have shown that Endothelin 1, Ala(1,15)- causes concentration-dependent contractions. nih.gov However, its potency as a vasoconstrictor is considerably lower than that of the parent peptide, ET-1. nih.gov

The contractile response elicited by Endothelin 1, Ala(1,15)- is highly dependent on the influx of extracellular calcium. nih.gov In a calcium-free medium, the contractile response to the analogue is reduced by approximately 70%. nih.gov This influx is mediated by voltage-gated calcium channels, as the calcium channel blocker nifedipine (B1678770) markedly inhibits the contractions. nih.gov The general mechanism for endothelin-induced contraction involves the binding to ETA and ETB2 receptors on vascular smooth muscle cells, which activates phospholipase C and leads to an increase in intracellular calcium concentration, ultimately causing muscle contraction. nih.govmdpi.com

Comparison of Contractile Potency in Rat Aorta nih.gov
CompoundRelative PotencyMechanism Highlight
Endothelin-1 (ET-1)HighPotent vasoconstrictor
Endothelin 1, Ala(1,15)-LowSignificantly less potent than ET-1

Influence on Inflammatory Mediator Production and Release

ET-1 is recognized as a pro-inflammatory cytokine that can orchestrate inflammatory responses by stimulating the production and release of various mediators. nih.gov It prompts immune cells like monocytes to increase the expression of cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov These cytokines are pivotal in amplifying inflammatory cascades. nih.gov

Moreover, ET-1 can induce the production of chemokines, such as IL-8 and monocyte chemoattractant protein-1 (MCP-1), which are responsible for recruiting neutrophils and monocytes to sites of inflammation. nih.gov This action can establish a positive feedback loop, as pro-inflammatory cytokines like TNF-α and IL-1 can, in turn, stimulate the synthesis and release of ET-1, thereby perpetuating the inflammatory state. nih.gov

Inflammatory Mediators Influenced by Endothelin-1
Mediator TypeExamplesPrimary FunctionReference
CytokinesTNF-α, IL-1, IL-6Amplify inflammatory response nih.gov
ChemokinesIL-8, MCP-1Recruit immune cells (neutrophils, monocytes) nih.gov

Impact on Cell Motility and Morphological Changes (e.g., F-actin assembly, deformability)

Beyond its effects on proliferation and contractility, ET-1 significantly impacts cell motility and morphology. In vascular smooth muscle cells, ET-1 promotes migration and induces notable morphological changes, including cell spreading and the formation of cytoplasm protrusions. ub.edu These effects, mediated by both ETA and ETB receptors, are critical for processes like vascular remodeling and wound healing but are distinct from cell proliferation. ub.edu

These morphological alterations are fundamentally linked to the dynamic remodeling of the actin cytoskeleton. frontiersin.org ET-1 signaling can trigger the assembly of F-actin stress fibers, which determines cell shape, adhesion, and migratory capacity. ub.edu Additionally, ET-1 can influence cell invasion by stimulating the production of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade the extracellular matrix, thereby facilitating cell movement through tissue barriers. nih.gov

Preclinical Research Applications in in Vitro Models

Cell Culture Models for Receptor Binding and Functional Assays

Use in Vascular Smooth Muscle Cell Studies

[Ala(1,15)]-Endothelin-1 has been utilized in studies involving vascular smooth muscle cells (VSMCs) to investigate its vasoconstrictor properties. In isolated, Krebs-Henseleit-perfused mesenteric bed preparations from rats, [Ala(1,15)]-ET-1 was identified as a vasoconstrictor agent, although it was less potent than the parent ET-1 peptide. nih.gov A notable characteristic observed in these studies was a biphasic log dose-response curve for [Ala(1,15)]-ET-1 in the isolated mesentery. nih.gov

Further research on alanine-substituted analogues has helped to differentiate receptor selectivity. For instance, the linear peptide analogue [Ala(1,3,11,15)]-ET-1 demonstrated a binding affinity for the ETB receptor that was 1,700 times higher than its affinity for the ETA receptor. nih.gov While both ETA and ETB receptors can mediate vascular smooth muscle contraction, the specific activity of analogues helps to isolate these receptor functions. nih.gov For example, the ETB-selective agonist [Ala(1,3,11,15)]-ET-1 was shown to contract rabbit isolated jugular vein preparations but not rat isolated thoracic aorta, highlighting the differential expression and function of ETB receptors in different vascular beds. nih.gov The effects of ET-1 on VSMCs are not limited to contraction; it also promotes cell migration, proliferation, and the secretion of extracellular matrix, all of which are cellular functions associated with vascular remodeling and atherosclerosis. doi.orgeurekaselect.comnih.govnih.gov

Table 1: Functional Effects of Endothelin-1 (B181129) Analogues in Vascular Preparations

CompoundPreparationObserved EffectKey Finding
Endothelin-1 (ET-1)Rat Mesenteric & Hindquarters CirculationsPotent VasoconstrictionED50 values ranged from 40 to 400 pmol. nih.gov
[Ala(1,15)]-Endothelin-1Rat Mesenteric PreparationsVasoconstrictionLess potent than ET-1; exhibited a biphasic dose-response curve. nih.gov
[Ala(3,11)]-Endothelin-1Rat Mesenteric PreparationsVasoconstrictionPotency was intermediate between ET-1 and [Ala(1,15)]-ET-1. nih.gov
[Ala(1,3,11,15)]-Endothelin-1Rabbit Jugular VeinContractionEC50 of 2.1 nM, indicating ETB receptor-mediated contraction. nih.gov
[Ala(1,3,11,15)]-Endothelin-1Porcine Pulmonary ArteriesEndothelium-dependent VasorelaxationDemonstrates ETB agonist activity. nih.gov

Application in Endothelial Cell Research

Endothelial cells are a primary source of ET-1 and also a target for its actions. astrazeneca.commdpi.com The interaction of ET-1 with ETB receptors on endothelial cells typically stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin, which then act on adjacent VSMCs to cause relaxation. mdpi.comnih.govmdpi.com Studies using alanine-substituted analogues have been crucial in understanding the role of the endothelium in mediating the vascular effects of endothelins.

Research on rat resistance beds demonstrated that the modest vasodilator effects of ET-1 were abolished when the endothelium was destroyed by detergent perfusion. nih.gov In contrast, the vasoconstrictor responses to [Ala(1,15)]-ET-1 were unaffected by the destruction of the endothelium, indicating that its mechanism of action is endothelium-independent. nih.gov This finding suggests that [Ala(1,15)]-ET-1 acts directly on VSMCs and does not rely on endothelial ETB receptor-mediated pathways for its vascular effects. This distinction is vital for researchers aiming to isolate and study the direct effects of endothelin receptor activation on smooth muscle, separate from endothelial contributions.

Studies in Other Relevant Cell Types (e.g., fibroblasts, cardiomyocytes, immune cells)

While specific research focusing on [Ala(1,15)]-ET-1 in fibroblasts, cardiomyocytes, and immune cells is limited, the extensive investigation of the parent peptide, ET-1, provides a framework for the potential actions of its analogues.

Fibroblasts: ET-1 binds to high-affinity receptors on human dermal fibroblasts and can stimulate DNA synthesis. miami.edu It has also been shown to stimulate collagen synthesis by fibroblasts, contributing to vascular fibrosis through both ETA and ETB receptors. mdpi.com

Cardiomyocytes: In cultured cardiomyocytes, ET-1 is a known inducer of hypertrophy. nih.govnih.govpnas.org This effect is mediated through paracrine and autocrine mechanisms, as conditions that stimulate hypertrophy also markedly increase the expression of ET-1 mRNA in cardiac cells. pnas.org

Immune Cells: ET-1 is recognized as a pro-inflammatory cytokine. nih.gov It can be released from various immune cells, including macrophages, and can in turn increase the expression of cytokines like TNF-α, IL-1, and IL-6 from monocytes. mdpi.com This creates a positive feedback loop where inflammatory cytokines can also stimulate ET-1 synthesis, amplifying the inflammatory response. mdpi.com

Table 2: Documented Effects of Endothelin-1 on Various Non-Vascular Cell Types

Cell TypeEffect of Endothelin-1Mediating ReceptorsReference
Dermal FibroblastsStimulation of DNA synthesis; increased collagen synthesisETA and ETB mdpi.commiami.edu
CardiomyocytesInduction of hypertrophy; increased binucleationETA and ETB nih.govnih.govpnas.org
Monocytes/MacrophagesIncreased expression of pro-inflammatory cytokines (TNF-α, IL-1, IL-6)Not specified mdpi.com
Dendritic CellsStimulated release of ET-1Not specified mdpi.com

Investigations of Cellular Physiology and Pathophysiology

Mechanisms of Vasorelaxation in Isolated Tissue Preparations

The endothelin system has a dual role in regulating vascular tone, capable of inducing both potent vasoconstriction and vasorelaxation. mdpi.com Vasorelaxation is typically an endothelium-dependent process mediated by ETB receptors on endothelial cells, leading to the production of NO. mdpi.com The linear analogue [Ala(1,3,11,15)]-ET-1, which is a selective ETB agonist, has been shown to elicit endothelium-dependent vasorelaxation in porcine pulmonary arteries, consistent with this mechanism. nih.gov

However, studies with [Ala(1,15)]-ET-1 indicate a different functional profile. In rat mesenteric preparations, the vasoconstrictor activity of [Ala(1,15)]-ET-1 was not affected by the removal of the endothelium. nih.gov This contrasts with the parent ET-1 peptide, whose modest vasodilator effects were entirely dependent on an intact endothelium. nih.gov This evidence suggests that [Ala(1,15)]-ET-1 does not induce vasorelaxation through the canonical endothelium-dependent NO pathway and its primary effect in isolated tissue preparations is direct vasoconstriction.

Exploration of Anti-proliferative or Pro-apoptotic Effects

The parent peptide, ET-1, is well-established as a mitogen that promotes the proliferation and migration of VSMCs, processes that are central to the development of intimal hyperplasia and vascular remodeling. eurekaselect.comnih.govnih.govnih.gov For example, ET-1 has been shown to increase the migration of VSMCs derived from human temporal arteries in vitro. nih.gov This pro-proliferative and pro-migratory phenotype is a key contributor to the pathology of diseases like atherosclerosis and giant-cell arteritis. eurekaselect.comnih.gov

Currently, there is a lack of specific research data detailing the anti-proliferative or pro-apoptotic effects of the [Ala(1,15)]-ET-1 analogue. The focus of existing studies on this compound has been its vasoconstrictor activity and receptor interactions. nih.gov Therefore, its potential role in modulating cell growth, survival, or apoptosis remains an area for future investigation.

Lack of Preclinical Data on Immune Cell Modulation by Endothelin 1, Ala(1,15)-

An extensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific chemical compound "endothelin 1, Ala(1,15)-" and its role in modulating immune cells in in vitro models. While there is a substantial body of research on the parent molecule, endothelin-1 (ET-1), and its impact on the immune system, specific data for the Ala(1,15)- analog is not available in the current scientific landscape.

Endothelin-1 is recognized as a potent vasoconstrictor that also exhibits a range of immunomodulatory properties. nih.gov It is known to influence various immune cells, including T and B lymphocytes, monocytes, and neutrophils. nih.gov For instance, studies have shown that ET-1 can induce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6 from monocytes. nih.gov Furthermore, ET-1 has been implicated in the activation of microglia, the resident immune cells of the central nervous system, leading to an increase in inflammatory mediators. preprints.org Research has also demonstrated that ET-1 can stimulate the adherence of leukocytes to the endothelium, a critical step in the inflammatory response. oup.com

In the context of specific immune cell responses, ET-1 has been shown to induce an increased production of IFN-γ in CD4+ T cells. nih.gov Moreover, it has been observed that ET-1 can promote the polarization of macrophages towards the pro-fibrotic M2 phenotype in vitro. bmj.com The expression of endothelin receptors on various immune cells underscores the potential for ET-1 to directly influence their function. nih.gov

However, it is crucial to emphasize that these findings pertain to endothelin-1. The functional consequences of the specific amino acid substitutions in "endothelin 1, Ala(1,15)-" on its interaction with endothelin receptors and its subsequent effects on immune cells have not been elucidated in the available preclinical research. Without dedicated in vitro studies on this particular analog, any discussion of its specific effects on immune cell modulation would be purely speculative. Therefore, no detailed research findings or data tables for "endothelin 1, Ala(1,15)-" can be provided at this time.

Preclinical Research Applications in in Vivo Animal Models

Pharmacological Tool in Systemic and Organ-Specific Studies

Selective ET-B agonists are invaluable for dissecting the multifaceted roles of the endothelin system in various organs. By activating only the ET-B receptor subtype, these tools help elucidate physiological mechanisms that would be obscured by the mixed ET-A and ET-B effects of the endogenous ET-1.

In preclinical animal models, selective ET-B receptor agonists have been used to probe the complex influence of this receptor on cardiovascular hemodynamics and vascular tone. Activation of ET-B receptors can lead to both vasodilation and vasoconstriction, depending on the receptor's location (endothelial vs. vascular smooth muscle cells) and the physiological state of the vasculature. ahajournals.orgnih.gov

In vivo studies in anesthetized rabbits and open-chest rats using the selective ET-B agonist IRL-1620 have demonstrated a characteristic biphasic effect on systemic blood pressure. nih.govnih.gov Initial administration typically causes a transient depressor response (vasodilation), which is then followed by a more sustained pressor effect (vasoconstriction). nih.govnih.gov The initial vasodilation is attributed to the activation of ET-B receptors on endothelial cells, leading to the release of nitric oxide (NO) and prostacyclin. nih.govnih.gov The subsequent vasoconstriction suggests the involvement of ET-B receptors on vascular smooth muscle cells. nih.govahajournals.org

Furthermore, investigations in rats revealed that selective ET-B activation with IRL-1620 exerts a positive inotropic (increasing the force of heart muscle contraction) and chronotropic (increasing heart rate) effect on the heart. nih.gov This demonstrates that ET-B receptors contribute to the regulation of myocardial contractility, an effect that can be masked by the potent vasoconstrictor actions of ET-1 when both receptor subtypes are activated. nih.gov

Animal ModelET-B AgonistKey Cardiovascular FindingsReference
Open-Chest RatIRL-1620Biphasic blood pressure response (initial decrease, sustained increase); Positive inotropic and chronotropic effects. nih.gov
Anesthetized RabbitIRL-1620Biphasic depressor response followed by a rise in systemic blood pressure; Transient inhibition of ADP-induced platelet aggregation. nih.gov

The kidneys are a primary site of endothelin activity, with ET-B receptors playing a crucial role in regulating renal blood flow and sodium and water homeostasis. nih.gov Pharmacological tools like selective ET-B agonists have been instrumental in clarifying these functions in vivo.

Studies in anesthetized dogs using intrarenal arterial infusion of the selective ET-B agonist IRL-1620 demonstrated significant effects on renal hemodynamics and function. The agonist induced a notable increase in renal blood flow, indicating vasodilation of the renal vasculature. nih.gov This effect was shown to be dependent on the production of nitric oxide and prostaglandins. nih.gov Concurrently, IRL-1620 caused an increase in urine flow rate (diuresis) and a decrease in urine osmolality, while the glomerular filtration rate (GFR) remained unchanged. nih.gov These findings suggest that ET-B receptor activation in the kidney primarily promotes vasodilation and diuresis, contributing to the regulation of fluid balance. nih.gov In contrast, vasoconstriction in the kidney is largely mediated by ET-A receptors. dntb.gov.ua

Animal ModelET-B AgonistKey Renal FindingsReference
Anesthetized DogIRL-1620Increased renal blood flow (vasodilation); Increased urine flow rate (diuresis); Unchanged glomerular filtration rate (GFR). nih.gov
Anesthetized RatIRL-1620Caused vasoconstriction in the kidney, reducing blood flow. nih.gov

The endothelin system is a key player in the pathophysiology of pulmonary hypertension, a condition characterized by increased pulmonary vascular resistance and remodeling. ersnet.orgnih.gov Selective ET-B agonists are used in animal models to parse the specific contribution of this receptor to pulmonary vascular tone.

In vivo experiments in intact-chest rats with pharmacologically elevated pulmonary vascular tone showed that the ET-B agonist IRL-1620 produced dose-dependent vasodilator responses in the pulmonary vascular bed. ispub.com This vasodilatory effect was blocked by an ET-B receptor antagonist but not by an ET-A antagonist, confirming the receptor's role in mediating pulmonary vasodilation. ispub.com These studies highlight that under certain conditions, particularly when baseline pulmonary vascular tone is high, the vasodilatory function of the ET-B receptor becomes prominent. ersnet.org This is a critical finding for understanding the complex vascular dynamics in the lung and the therapeutic potential of targeting the endothelin system. nih.gov

ET-B receptors are widely distributed in the central nervous system (CNS) and ocular tissues, where they are involved in regulating cerebral and ocular blood flow and neuronal function. dntb.gov.uanih.govresearchgate.netnih.gov

In the CNS, the selective ET-B agonist IRL-1620 has been investigated as a neuroregenerative agent in animal models of neurological disorders. In a rat model of cerebral ischemia, intravenous administration of IRL-1620 was found to reduce infarct volume and improve neurological and motor functions. dntb.gov.uaresearchgate.net These beneficial effects were linked to an increase in neurogenesis and angiogenesis. tocris.comdntb.gov.ua Similarly, in rat models of Alzheimer's disease, IRL-1620 improved cognitive function and reduced oxidative stress. tocris.comresearchgate.net These findings suggest that ET-B receptor stimulation can promote recovery and repair mechanisms in the damaged brain. nih.gov

In ocular research, the endothelin system is implicated in the pathogenesis of diseases like glaucoma, partly through its regulation of ocular blood flow. nih.govnih.gov Animal models using local administration of ET-1 to the optic nerve region in rabbits and rodents have been established to study the effects of ischemia. nih.govnih.gov This application induces a significant, dose-dependent reduction in local blood flow, leading to morphological changes in the optic nerve, thereby mimicking aspects of glaucomatous neuropathy. nih.gov While these studies often use the non-selective ET-1, they create the foundational model in which selective agonists could be used to dissect the specific roles of ET-A versus ET-B receptors in ocular vascular regulation and neuronal damage.

Role in Disease Pathomechanism Elucidation (Non-Clinical Focus)

Selective ET-B agonists are critical for understanding how alterations in the endothelin system contribute to the development and progression of diseases, particularly those involving the cardiovascular system.

The endothelin system is deeply involved in the pathophysiology of hypertension and associated vascular dysfunction. nih.govnih.gov The balance between ET-A receptor-mediated vasoconstriction and ET-B receptor-mediated vasodilation is crucial for maintaining normal blood pressure. nih.gov In various animal models of hypertension, such as spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, the function of the endothelin system is dysregulated. nih.govjpp.krakow.pl

Using selective ET-B receptor antagonists in these models has revealed that in hypertensive states, there is a predominant influence of endothelial "vasorelaxant" ET-B receptors, likely as a compensatory mechanism. nih.gov However, other studies show that in pathological conditions like hypertension, the endothelial ET-B-mediated relaxation is lost, and vasoconstriction via smooth muscle ET-B receptors can become more prominent. nih.gov By using a selective ET-B agonist, researchers can directly probe the functional status of these receptors in hypertensive versus normotensive animals, elucidating how their signaling and contribution to vascular tone are altered by the disease process. nih.govjpp.krakow.pl This helps to clarify the complex and often contradictory role of ET-B receptors in the progression of hypertension and vascular remodeling. nih.govnih.gov

Involvement in Animal Models of Fibrosis and Remodeling

Endothelin-1 (B181129) (ET-1) is a potent mediator implicated in the pathogenesis of fibrotic diseases and tissue remodeling across various organ systems, a role extensively studied in preclinical animal models. nih.gov In the context of wound healing, ET-1 collaborates with other profibrotic mediators to recruit fibroblasts and facilitate their differentiation into contractile myofibroblasts, which are crucial for depositing fibrotic tissue and restoring tissue integrity. researchgate.net However, in pathological states, this process becomes uncontrolled. researchgate.net

Animal studies provide significant evidence for the role of ET-1 in lung fibrosis. In rodent models, bleomycin-induced pulmonary fibrosis leads to increased expression of ET-1 and its precursors. nih.govatsjournals.org Furthermore, transgenic mice engineered to have lung-specific overexpression of the human ET-1 gene spontaneously develop chronic lung inflammation and fibrosis, characterized by the accumulation of extracellular matrix proteins. nih.gov These models demonstrate that ET-1 drives key profibrotic processes, including fibroblast activation, proliferation, and differentiation into myofibroblasts, which leads to excessive collagen deposition. nih.gov ET-1 can also enhance the expression of other profibrotic molecules like fibronectin and connective tissue growth factor while reducing collagenase activity. nih.gov

Beyond the lungs, ET-1 is a critical factor in vascular remodeling, an adaptive response often associated with endothelial dysfunction and vascular disease. nih.goved.ac.uk It modulates the expression of extracellular matrix (ECM) components and the matrix metalloproteinases that degrade them. nih.goved.ac.uk Studies have shown that ET-1 contributes to hypertrophic remodeling of resistance arteries, a characteristic feature in hypertensive models. mdpi.com In animal models of pulmonary arterial hypertension (PAH), such as the rat monocrotaline (B1676716) model, plasma and lung levels of ET-1 are elevated, correlating with vascular remodeling and perivascular fibrosis. mdpi.com

Below is a summary of key findings from in vivo animal models studying the role of Endothelin-1 in fibrosis and remodeling.

Model TypeAnimal ModelKey Findings Related to Endothelin-1
Pulmonary Fibrosis Transgenic Mice (lung-specific ET-1 overexpression)Spontaneously develop chronic lung inflammation and fibrosis with perivascular/peribronchiolar extracellular matrix accumulation. nih.gov
Pulmonary Fibrosis Rat (Bleomycin-induced)Showed increased expression of big ET-1, ECE-1, ET-1, and ET receptors in the lungs. atsjournals.org
Vascular Remodeling Rat (Monocrotaline-induced PAH)ET-1 levels are increased in plasma and lungs, associated with muscularization of pulmonary arterioles and perivascular fibrosis. mdpi.com
Vascular Disease General Animal ModelsET-1 is shown to mediate intimal hyperplasia and has a direct hypertrophic effect on small arteries. nih.govmdpi.com

Modulation of Inflammation and Immune Responses in Animal Models

Endothelin-1 (ET-1) is increasingly recognized not just as a vasoconstrictor but also as a pro-inflammatory cytokine that actively modulates immune responses. nih.gov Its role in inflammation is multifaceted, involving the recruitment of immune cells, stimulation of pro-inflammatory cytokines, and increasing vascular permeability. mdpi.comnih.gov

In various animal models, ET-1 has been shown to influence the migration and activation of immune cells. mdpi.com Preclinical studies using a lipopolysaccharide (LPS) model of lung injury demonstrated that exogenous administration of ET-1 exacerbated the injury, as measured by an increase in neutrophils in bronchoalveolar lavage fluid. preprints.org Conversely, blocking ET-1 activity with an endothelin receptor antagonist or an endothelin-converting enzyme inhibitor significantly reduced inflammatory parameters and lung histopathological changes in this model. preprints.org This suggests ET-1 can act as a gatekeeper, facilitating the influx of neutrophils into the lungs. preprints.org

ET-1 also directly stimulates the production of other inflammatory mediators. It can increase the expression of cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) from monocytes. mdpi.comnih.gov This can create a positive feedback loop, as these cytokines can, in turn, stimulate further ET-1 synthesis and release. mdpi.com In animal models of virus-induced demyelinating disease, which serves as a model for multiple sclerosis, elevated levels of ET-1 were observed. nih.gov Administration of ET-1 in these models promoted disease progression, accompanied by increased cellular infiltration into the central nervous system and heightened inflammatory T-cell responses. nih.gov In contrast, the use of specific ET-1 inhibitors significantly suppressed disease progression and reduced these T-cell responses. nih.gov

Furthermore, ET-1 can modulate vascular permeability, a critical step in the inflammatory response that allows immune cells to access tissues. nih.gov In studies on conscious rats, administration of ET-1 caused a dose-dependent increase in the extravasation of Evans blue dye in several vascular beds, including the airways and gastrointestinal tract, indicating increased vascular leakage. nih.gov

Key findings from animal models on the immunomodulatory roles of Endothelin-1 are summarized in the table below.

Model TypeAnimal ModelKey Findings Related to Endothelin-1
Acute Lung Injury Rat (LPS-induced)Exogenous ET-1 increased LPS-induced lung injury and neutrophil influx; ET-1 receptor antagonists reduced inflammation. preprints.org
Demyelinating Disease Mouse (TMEV-induced)ET-1 administration promoted disease progression, CNS cellular infiltration, and inflammatory T-cell responses. ET-1 inhibitors reduced these effects. nih.gov
General Inflammation RatET-1 administration led to a dose-dependent increase in vascular permeability in various tissues. nih.gov
Sepsis/Systemic Inflammation General Animal ModelsET-1 is known to induce the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 from monocytes. mdpi.comnih.gov

Exploration in Oncological Research Models (Preclinical Tumor Biology)

The endothelin-1 axis plays a significant role in tumor progression, and its functions have been extensively explored in preclinical oncological models. nih.govresearchgate.net ET-1 contributes to several hallmarks of cancer, including cell proliferation, evasion of apoptosis, angiogenesis, invasion, and metastasis. nih.govportlandpress.com

In various animal cancer models, targeting the ET-1 system has shown therapeutic potential. In xenograft mouse models of multiple myeloma, the dual ET-1 receptor antagonist macitentan (B1675890) effectively reduced the number of myeloma cells infiltrating the bone marrow and decreased the size and microvascular density of subcutaneous tumors. nih.gov Similarly, in a lung cancer model using BALB/c nude mice, tumors formed from cells where ET-1 was silenced proliferated at a significantly slower rate compared to control tumors. nih.gov In melanoma xenografts, a specific antagonist for the ETB receptor was found to suppress tumor growth and neovascularization. semanticscholar.org

ET-1 promotes tumor angiogenesis, the formation of new blood vessels essential for tumor growth and survival. nih.gov It acts both directly and indirectly, often by stimulating the production of vascular endothelial growth factor (VEGF). nih.gov This process is frequently linked to the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen conditions typical of the tumor microenvironment. portlandpress.comnih.gov ET-1 can induce and stabilize HIF-1α, which in turn activates the transcription of pro-angiogenic genes, including VEGF and ET-1 itself, creating a self-amplifying loop that sustains pro-tumoral responses. portlandpress.comnih.gov

Moreover, the ET-1 axis is implicated in tumor cell invasion and metastasis. nih.gov It can induce the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. nih.gov In melanoma cell models, ET-1 was shown to increase the activation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, thereby facilitating cell invasion. semanticscholar.org This effect was mediated through the ETB receptor and involved HIF-1α as a downstream target. semanticscholar.org

The table below summarizes key preclinical findings on the role of Endothelin-1 in oncology.

Model TypeAnimal ModelKey Findings Related to Endothelin-1
Multiple Myeloma NOG Mice (Xenograft)The dual ET-1 receptor antagonist macitentan reduced tumor cell infiltration in bone marrow and decreased subcutaneous tumor size and microvascular density. nih.gov
Lung Cancer BALB/c Nude Mice (Xenograft)Silencing of ET-1 in A549 cells resulted in significantly slower tumor proliferation in vivo. nih.gov
Melanoma Mice (Xenograft)A specific ETB receptor antagonist suppressed tumor growth, neovascularization, and the expression of factors related to invasiveness. semanticscholar.org
Breast Cancer Orthotopic Mouse ModelNanoparticles containing the ET-1 receptor antagonist macitentan, when combined with a PD-1 antibody, significantly reduced tumor size. portlandpress.com

Comparative Studies with Other Endothelin Modulators

Distinguishing Actions from ET-1 and Other Endogenous Endothelins

The primary distinguishing feature of alanine-substituted endothelin-1 (B181129) analogs like [Ala¹,³,¹¹,¹⁵]ET-1 is their marked selectivity for the ETB receptor subtype, in stark contrast to the non-selective actions of endogenous endothelin-1 (ET-1). researchgate.net Endogenous endothelins, including ET-1, ET-2, and ET-3, exhibit varied affinities for the two main endothelin receptor subtypes, ETA and ETB, which dictates their physiological effects.

ET-1 and ET-2 bind with high and roughly equal affinity to both ETA and ETB receptors. nih.gov The activation of ETA receptors, located predominantly on vascular smooth muscle cells, mediates potent and sustained vasoconstriction. ahajournals.orgrpsg.org.uk The activation of ETB receptors is more complex; ETB receptors on vascular smooth muscle can also mediate vasoconstriction, while those on endothelial cells stimulate the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasodilation. nih.govahajournals.org Consequently, the intravenous administration of ET-1 typically produces a biphasic hemodynamic response: a transient, ETB-mediated vasodilation and decrease in arterial pressure, followed by a prolonged, predominantly ETA-mediated vasoconstriction and increase in pressure. nih.govcvpharmacology.com

ET-3 has a significantly lower affinity for the ETA receptor compared to ET-1, making it relatively ETB-selective. rpsg.org.uk However, linear alanine-substituted analogs such as [Ala¹,³,¹¹,¹⁵]ET-1 exhibit even greater selectivity for the ETB receptor. researchgate.netnih.gov This high selectivity means that the actions of [Ala¹,³,¹¹,¹⁵]ET-1 are almost exclusively mediated through ETB receptors. Functionally, this translates to a pronounced initial vasodilator response when administered in vivo, with a much weaker secondary vasoconstrictor effect compared to ET-1. nih.gov This secondary pressor response is attributed to the activation of vasoconstrictor ETB receptors on smooth muscle cells. nih.govahajournals.org

CompoundReceptor SelectivityPrimary Vascular Response
Endothelin-1 (ET-1) ETA ≈ ETBPotent, sustained vasoconstriction (ETA); Transient vasodilation (endothelial ETB)
Endothelin-2 (ET-2) ETA ≈ ETBSimilar to ET-1, potent vasoconstriction
Endothelin-3 (ET-3) ETB > ETAVasodilation and weaker vasoconstriction compared to ET-1
[Ala¹,³,¹¹,¹⁵]ET-1 ETB >>> ETAPredominantly vasodilation (endothelial ETB); weak vasoconstriction (smooth muscle ETB)

Contrasting Effects with ETA-Selective and Dual ETA/ETB Receptor Antagonists

The distinct receptor selectivity of [Ala¹,³,¹¹,¹⁵]ET-1 compared to ET-1 is clearly demonstrated by their contrasting responses to different classes of endothelin receptor antagonists. These antagonists are broadly categorized as ETA-selective (e.g., BQ-123) or dual ETA/ETB antagonists (e.g., bosentan). nih.govnih.gov

When an ETA-selective antagonist like BQ-123 is administered, it effectively blocks the primary vasoconstrictor pathway for ET-1. nih.gov Research in anesthetized rats shows that pretreatment with BQ-123 significantly reduces the sustained vasoconstrictor activity of ET-1. nih.gov Furthermore, by blocking the ETA-mediated vasoconstriction, BQ-123 can unmask or potentiate the ETB-mediated vasodilator effect of ET-1. researchgate.netnih.gov In contrast, the effects of the ETB-selective agonist [Ala¹,³,¹¹,¹⁵]ET-1 are largely unaffected by ETA blockade. Studies have demonstrated that BQ-123 does not alter the initial, marked vasodilator response induced by [Ala¹,³,¹¹,¹⁵]ET-1, confirming that this effect is not mediated by ETA receptors. nih.gov However, BQ-123 can abolish the weak, secondary vasoconstrictor phase of [Ala¹,³,¹¹,¹⁵]ET-1 in some vascular beds, suggesting this minor pressor effect might involve ETA receptors or a cross-talk mechanism, though the primary vasodilator action remains ETB-dependent. nih.gov

Dual ETA/ETB receptor antagonists, such as bosentan (B193191), are designed to block the actions of endothelin at both receptor subtypes. nih.gov Consequently, these antagonists inhibit the full spectrum of ET-1's vascular effects—both the initial vasodilation and the subsequent profound vasoconstriction. In human blood vessels, bosentan has been shown to cause a parallel rightward shift in the concentration-contraction curve for ET-1, indicating comprehensive antagonism. nih.gov Similarly, the vascular effects of [Ala¹,³,¹¹,¹⁵]ET-1, being mediated by ETB receptors, are also blocked by dual antagonists. This provides a clear contrast to the lack of effect seen with ETA-selective antagonists on the primary actions of [Ala¹,³,¹¹,¹⁵]ET-1.

AgonistAntagonist TypeEffect on Agonist-Induced Vascular Response
Endothelin-1 (ET-1) ETA-Selective (e.g., BQ-123)Blocks sustained vasoconstriction; may enhance transient vasodilation. nih.gov
Dual ETA/ETB (e.g., bosentan)Blocks both vasoconstriction and vasodilation. nih.gov
[Ala¹,³,¹¹,¹⁵]ET-1 ETA-Selective (e.g., BQ-123)No effect on the primary vasodilator response; may block weak secondary vasoconstriction. nih.gov
Dual ETA/ETB (e.g., bosentan)Blocks all vascular effects.

Synergy or Antagonism with Other Vasoactive Peptides or Signaling Modulators

The physiological effects of [Ala¹,³,¹¹,¹⁵]ET-1 are intricately linked with other local and systemic vasoactive systems, most notably the nitric oxide (NO) pathway and the renin-angiotensin system.

The relationship between ETB receptor activation and NO is fundamental to the vasodilator action of [Ala¹,³,¹¹,¹⁵]ET-1. The ETB receptors on endothelial cells are directly coupled to endothelial nitric oxide synthase (eNOS). mdpi.com Activation of these receptors by an agonist like [Ala¹,³,¹¹,¹⁵]ET-1 stimulates the production and release of NO, which then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation. nih.govmdpi.com This mechanism implies a direct antagonism by NO synthase inhibitors. Indeed, compounds like Nω-nitro-L-arginine methyl ester (L-NAME) have been shown to block the endothelium-dependent relaxations caused by ETB agonists, confirming that the vasodilator effect is NO-dependent. ahajournals.org Conversely, NO itself acts as a physiological antagonist to the endothelin system, inhibiting the synthesis and release of ET-1 from endothelial cells. mdpi.comed.ac.uk

Interactions with the renin-angiotensin system are also significant. Angiotensin II (Ang II) is a potent vasoconstrictor that also stimulates the production and release of ET-1 from endothelial cells. ed.ac.uk This suggests a synergistic relationship where Ang II-mediated vasoconstriction can be amplified by a secondary, ET-1-dependent mechanism. While Ang II primarily acts as a vasoconstrictor, its stimulation of ET-1 release can lead to complex downstream effects involving both ETA and ETB receptors. Studies have shown that synergism can occur between ETA antagonism and angiotensin-converting enzyme (ACE) inhibition. nih.gov The resulting increase in renal blood flow and sodium excretion is mediated by an ETB-dependent, NO-mediated mechanism, highlighting the crucial role of the ETB receptor in modulating the effects of other vasoactive systems. nih.gov

Interacting Molecule/SystemNature of Interaction with [Ala¹,³,¹¹,¹⁵]ET-1Observed Outcome
Nitric Oxide (NO) Synthase Inhibitors (e.g., L-NAME) AntagonismBlockade of the vasodilator effect of the ETB agonist. ahajournals.org
Nitric Oxide (NO) Functional Antagonism (with ET-1 system)NO inhibits ET-1 synthesis and release, counteracting vasoconstriction. mdpi.comed.ac.uk
Angiotensin II (Ang II) Synergy (with ET-1 system)Ang II stimulates ET-1 production, potentially amplifying vascular effects.
ACE Inhibitors Synergy (with ETA antagonists)Combined blockade enhances ETB-mediated, NO-dependent vasodilation and natriuresis. nih.gov

Future Directions in Research with Ala1,3,11,15 Endothelin 1

Development of Novel Analogue Derivatives

The selective nature of [Ala1,3,11,15]-Endothelin-1 as an ETB receptor agonist makes it a foundational structure for the synthesis of new, more potent, and selective compounds. nih.gov Research has demonstrated that truncating this linear peptide can still result in high affinity for the ETB receptor. For instance, analogues such as 4AlaET-1(6-21), 4AlaET-1(8-21), and N-acetyl-4AlaET-1(10-21) have retained significant ETB receptor affinity. nih.gov This suggests that the C-terminal portion of the peptide is crucial for receptor binding and that further modifications in this region could yield derivatives with enhanced properties. nih.gov

Future efforts in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the peptide backbone and individual amino acid residues will help to delineate the precise structural requirements for ETB receptor interaction. nih.gov This could involve the incorporation of non-natural amino acids or chemical modifications to improve stability and bioavailability.

Pharmacophore Modeling: Computational approaches can be employed to model the interaction between [Ala1,3,11,15]-Endothelin-1 and the ETB receptor. This can guide the rational design of new analogues with predicted improvements in affinity and selectivity.

Peptidomimetics: The development of small-molecule mimetics of [Ala1,3,11,15]-Endothelin-1 could lead to orally available drugs that target the ETB receptor. These compounds would be designed to mimic the key binding interactions of the parent peptide.

Advanced Mechanistic Investigations (e.g., Receptor Oligomerization, biased agonism)

The endothelin receptor system is complex, involving two main receptor subtypes, ETA and ETB, which can exist as monomers or form homodimers and heterodimers. [Ala1,3,11,15]-Endothelin-1, with its high selectivity for the ETB receptor, is an ideal probe for dissecting the specific roles of this receptor subtype in cellular signaling. nih.gov

Key areas for future mechanistic studies include:

Receptor Oligomerization: Investigating how the binding of [Ala1,3,11,15]-Endothelin-1 influences the formation of ETB homodimers or its heterodimerization with ETA receptors is crucial. Understanding these dynamics can reveal novel regulatory mechanisms of the endothelin system.

Biased Agonism: This phenomenon, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a burgeoning area of pharmacology. nih.gov Future research should explore whether [Ala1,3,11,15]-Endothelin-1 and its derivatives exhibit biased agonism at the ETB receptor. nih.gov For example, they may preferentially activate G-protein-dependent pathways versus β-arrestin-mediated pathways. nih.gov Identifying biased agonists could lead to the development of drugs with more specific therapeutic effects and fewer side effects. nih.gov

Refined Animal Models for Specific Disease Processes

The potent and long-lasting vasoconstrictor effects of endothelin-1 (B181129) are implicated in a variety of cardiovascular diseases. mdpi.com Animal models are indispensable for studying the pathophysiology of these conditions and for testing the efficacy of new therapeutic strategies. nih.gov [Ala1,3,11,15]-Endothelin-1 can be utilized in refined animal models to specifically investigate the contribution of ETB receptor activation to disease processes.

Future applications in this area include:

Hypertension and Pulmonary Arterial Hypertension: In various animal models of hypertension, ET-1 levels are often elevated. mdpi.com Using [Ala1,3,11,15]-Endothelin-1 in these models can help to elucidate the specific role of ETB receptor-mediated signaling in the development and progression of high blood pressure.

Cardiac Remodeling and Heart Failure: The endothelin system is known to be involved in the pathological remodeling of the heart following injury. mdpi.com Animal models of myocardial infarction or pressure overload can be used to study the effects of selective ETB receptor activation by [Ala1,3,11,15]-Endothelin-1 on cardiac fibrosis, hypertrophy, and function.

Kidney Disease: Endothelin-1 plays a significant role in renal hemodynamics and injury. The use of [Ala1,3,11,15]-Endothelin-1 in animal models of diabetic nephropathy or chronic kidney disease can help to clarify the role of ETB receptors in these conditions.

Applications in Drug Discovery and Target Validation (Preclinical Stage)

[Ala1,3,11,15]-Endothelin-1 serves as a critical tool in the preclinical stages of drug discovery for validating the ETB receptor as a therapeutic target. Its high selectivity allows researchers to probe the function of this receptor with a high degree of confidence. nih.gov

Future directions in this domain will likely involve:

High-Throughput Screening (HTS): [Ala1,3,11,15]-Endothelin-1 can be used as a reference compound in HTS assays to identify novel small-molecule agonists or antagonists of the ETB receptor.

Target Validation Studies: By administering [Ala1,3,11,15]-Endothelin-1 to cell-based assays or animal models of disease, researchers can confirm that modulating the activity of the ETB receptor has the desired therapeutic effect. This is a crucial step before advancing a drug candidate to clinical trials.

Combination Therapies: The potential for combining ETB receptor-targeted therapies with other drugs is an exciting area of research. Preclinical studies using [Ala1,3,11,15]-Endothelin-1 can help to identify synergistic interactions and provide a rationale for future clinical trials of combination therapies. mdpi.com

Interactive Data Table: Receptor Binding Affinity of Endothelin-1 and [Ala1,3,11,15]-Endothelin-1

CompoundReceptor SubtypeIC50 (nM)Selectivity
Endothelin-1ETASub-nanomolarNon-selective
Endothelin-1ETBSub-nanomolarNon-selective
[Ala1,3,11,15]-Endothelin-1ETA2200ETB Selective
[Ala1,3,11,15]-Endothelin-1ETB0.33ETB Selective

This table summarizes the receptor binding affinities of Endothelin-1 and its linear analogue, [Ala1,3,11,15]-Endothelin-1. The IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity. The data highlights the remarkable selectivity of [Ala1,3,11,15]-Endothelin-1 for the ETB receptor. nih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are optimal for characterizing the receptor selectivity of [Ala(1,15)]-endothelin 1 analogs in vascular studies?

  • Methodology : Use in vitro pharmacological assays (e.g., isolated vascular ring preparations) to compare contractile responses of native endothelin-1 (ET-1) and [Ala(1,15)]-ET-1. Include dose-response curves and calculate pEC₅₀ values to quantify potency differences. Validate receptor specificity using selective antagonists (e.g., BQ-123 for ETA, BQ-788 for ETB) .
  • Data Interpretation : Reduced vasoconstrictor activity in [Ala(1,15)]-ET-1 compared to ET-1 may indicate altered ETA/ETB receptor binding affinity. Cross-reference findings with radioligand binding assays to confirm receptor subtype engagement .

Q. How should researchers design studies to assess the structural determinants of [Ala(1,15)]-ET-1 bioactivity?

  • Methodology : Employ alanine-scanning mutagenesis or peptide truncation studies to isolate the functional role of residues 1–14. Pair these with circular dichroism (CD) spectroscopy to analyze conformational changes .
  • Controls : Compare results with wild-type ET-1 and other analogs (e.g., [Ala³,¹¹,¹⁵]-ET-1) to distinguish localized vs. global structural effects .

Advanced Research Questions

Q. How can contradictory findings about [Ala(1,15)]-ET-1’s vasodilatory vs. vasoconstrictor effects be resolved?

  • Experimental Design : Conduct parallel in vitro (e.g., endothelial-denuded vs. intact arterial rings) and in vivo (e.g., systemic blood pressure measurements in animal models) experiments. Note that endothelial-dependent relaxation may mask vasoconstrictor activity in intact tissues .
  • Data Analysis : Use multivariate regression to account for variables like endothelial integrity, receptor density, and tissue-specific ET-1 isoform expression. Reference meta-analyses on ET-1’s dual roles in hypertension .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.